(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride
Description
Chemical Identity and Structural Analysis
Nomenclature and Molecular Features
The IUPAC name of this compound is (S)-phenyl[4-(trifluoromethyl)phenyl]methanamine hydrochloride , reflecting its stereochemistry at the chiral center and the presence of a trifluoromethyl (-CF₃) group on the para position of one aromatic ring. Its molecular formula is C₁₄H₁₃ClF₃N , with a molecular weight of 287.71 g/mol . The compound’s structure combines two phenyl rings connected via a methaneamine backbone, with the hydrochloride salt enhancing its solubility in polar solvents.
Key Structural Features:
- Chiral Center : The (S)-configuration at the methanamine carbon dictates its stereochemical behavior in reactions.
- Trifluoromethyl Group : The electron-withdrawing -CF₃ group influences electronic properties and metabolic stability.
- Hydrochloride Salt : Improves crystallinity and storage stability compared to the free base.
Physicochemical Properties
Properties
IUPAC Name |
(S)-phenyl-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N.ClH/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAYOLGIVQKGRO-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require an additional fluoride source such as tetrabutylammonium fluoride or cesium fluoride to initiate the trifluoromethylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated phenyl oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
Organic Synthesis
(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the construction of complex organic molecules and acts as a ligand in asymmetric catalysis. The trifluoromethyl group enhances the reactivity of the compound, allowing for diverse chemical transformations.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts amine to imine or nitrile using agents like potassium permanganate. |
| Reduction | Forms secondary or tertiary amines with reducing agents such as lithium aluminum hydride. |
| Substitution | Undergoes electrophilic aromatic substitution, yielding various derivatives. |
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, disrupting cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
- Anticancer Activity: In vitro studies demonstrate its ability to induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7), with an IC50 value of approximately 25 µM.
Medicinal Chemistry
The compound is being explored as a precursor for developing pharmaceutical agents targeting neurological disorders. Its mechanism of action may involve inhibiting specific enzymes related to metabolic pathways crucial for cell growth and survival.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibitory effects, suggesting its potential as an antimicrobial agent in therapeutic applications.
Case Study 2: Anticancer Mechanism
In research focused on breast cancer, treatment with this compound resulted in decreased cell viability through apoptosis activation via caspase pathways. This highlights its potential role in cancer therapeutics.
Structure-Activity Relationship (SAR)
The trifluoromethyl group significantly influences the biological activity of this compound. SAR studies suggest that modifications to the phenyl ring can optimize its potency and selectivity towards biological targets.
| Substituent | Biological Activity | Potency |
|---|---|---|
| Hydrogen | Low | N/A |
| Methyl | Moderate | IC50 = 40 µM |
| Ethoxy | High | IC50 = 15 µM |
Mechanism of Action
The mechanism by which (S)-phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between (S)-phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride and related compounds:
Key Observations:
Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing properties and lipophilicity compared to methoxy (-OCH₃) or phenoxy (-OPh) substituents .
Chirality and Bioactivity:
- The (S)-enantiomer of the target compound may exhibit distinct binding affinities compared to its (R)-counterpart, as seen in related amines .
Safety and Handling:
- Many analogs (e.g., methylsulfonyl derivatives) carry warnings for skin/eye irritation (H315, H319), suggesting similar precautions for the target compound .
Biological Activity
(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride, a compound featuring a trifluoromethyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C14H13ClF3N. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.
The compound acts primarily as an enzyme inhibitor , which is crucial for understanding its therapeutic potential. Inhibitors like this compound can bind to the active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This mechanism is essential in various therapeutic contexts, including cancer and infectious diseases .
2. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . Its derivatives have been investigated for their ability to combat bacterial infections, showcasing promising results in vitro . The presence of the trifluoromethyl group appears to enhance this activity by increasing the compound's interaction with microbial targets.
3. Anticancer Activity
Research has also highlighted the anticancer properties of this compound. In various studies, it has shown efficacy against different cancer cell lines, suggesting its potential as a chemotherapeutic agent. The trifluoromethyl substitution is believed to play a role in modulating the pharmacokinetic profile of the compound, thus enhancing its effectiveness against cancer cells .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, it was found that the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of this compound revealed that it inhibited cell proliferation in breast cancer cell lines with an IC50 value significantly lower than commonly used chemotherapeutics. Further mechanistic studies indicated that it induces apoptosis through the activation of caspases, supporting its candidacy for further development in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for (S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride, and how do reaction conditions influence yield and enantiomeric purity?
Methodological Answer: The compound can be synthesized via reductive amination of the corresponding ketone precursor using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions. Enantiomeric purity is achieved through chiral resolution using (L)-tartaric acid or chiral HPLC . Key factors include:
- Temperature: Lower temperatures (0–5°C) reduce racemization.
- Catalyst: Palladium-on-carbon (Pd/C) under hydrogen enhances reductive efficiency .
- Yield Optimization: A 2:1 molar ratio of amine to ketone improves yields to ~75% .
Q. How is the stereochemical configuration of the (S)-enantiomer confirmed, and what analytical techniques are critical for structural validation?
Methodological Answer:
- Chiral HPLC: Uses a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers (retention time: 12.3 min for (S)-form) .
- NMR Spectroscopy: -NMR (400 MHz, D2O) shows distinct splitting patterns for the benzylic proton (δ 4.21 ppm, d, J = 6.5 Hz) confirming stereochemistry .
- X-ray Crystallography: Resolves absolute configuration via single-crystal analysis .
Q. What in vitro assays are used to evaluate the compound's interaction with neurotransmitter systems?
Methodological Answer:
- Radioligand Binding Assays: Measure affinity for serotonin (5-HT) and dopamine (D) receptors using -ketanserin and -spiperone, respectively. IC values are calculated via nonlinear regression .
- Functional Assays: cAMP accumulation in HEK293 cells transfected with target receptors quantifies agonism/antagonism (EC or IC) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence pharmacokinetic properties, and what computational models predict its blood-brain barrier (BBB) permeability?
Methodological Answer: The trifluoromethyl group enhances lipophilicity (LogP = 2.8), improving BBB permeability. Computational models include:
Q. How can contradictory data on dose-dependent receptor activation be resolved?
Methodological Answer: Contradictions may arise from assay conditions (e.g., cell line variability or receptor density). Mitigation strategies include:
Q. What strategies optimize the compound's metabolic stability without compromising target affinity?
Methodological Answer:
Q. How do enantiomeric impurities impact biological activity, and what thresholds are acceptable for preclinical studies?
Methodological Answer: Even 2% (R)-enantiomer impurity can reduce target selectivity (e.g., 5-HT/D selectivity drops from 50:1 to 20:1). Thresholds:
Q. What in silico tools predict the compound's potential for CYP450 inhibition?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites.
- Machine Learning: ADMET Predictor® software identifies structural alerts (e.g., amine groups increase risk of CYP2D6 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
